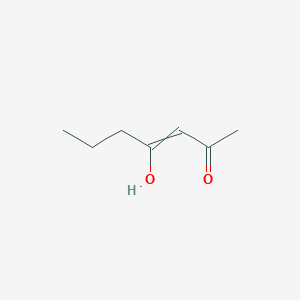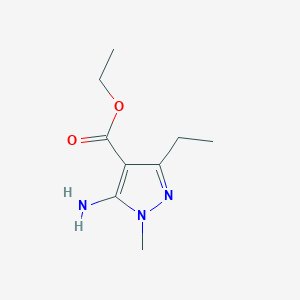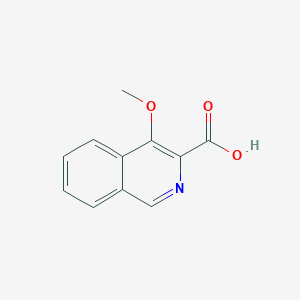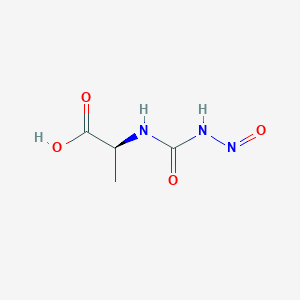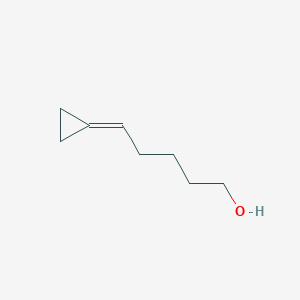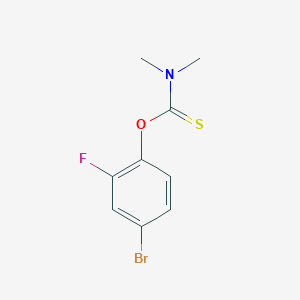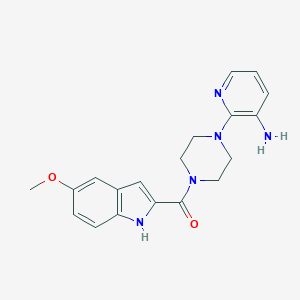![molecular formula C9H17NO3S B062128 Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 192525-28-3](/img/structure/B62128.png)
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been extensively studied in scientific research for its potential use in various fields. This compound is also known as S-ethyl N-formyl-N-methylthiocarbamate, and it is a colorless liquid with a pungent odor. In
Mécanisme D'action
The mechanism of action of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is not well understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to death.
Effets Biochimiques Et Physiologiques
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have herbicidal properties, making it a potential candidate for weed control.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for the development of new antibiotics. However, one limitation of this compound is its toxicity, which makes it difficult to work with in laboratory experiments.
Orientations Futures
There are several future directions for the study of Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI). One direction is the development of new antibiotics based on the antimicrobial properties of this compound. Another direction is the study of its potential use as a pesticide or herbicide. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Méthodes De Synthèse
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) can be synthesized by the reaction of N-methylthiourea with ethyl formate in the presence of sodium hydroxide. The reaction yields the desired product, which can be purified by distillation or chromatography.
Applications De Recherche Scientifique
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) has been studied for its potential use in various scientific fields. It has been found to have antimicrobial, antifungal, and herbicidal properties. It has also been studied for its potential use as a pesticide and insecticide.
Propriétés
Numéro CAS |
192525-28-3 |
|---|---|
Nom du produit |
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Formule moléculaire |
C9H17NO3S |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
tert-butyl N-(1-methylsulfanyl-3-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12) |
Clé InChI |
UJTIBUBQPFDIPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CSC)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC)C=O |
Synonymes |
Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



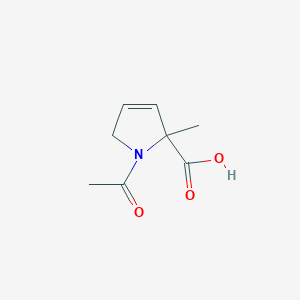
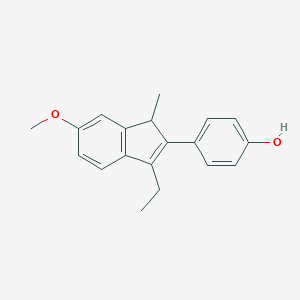
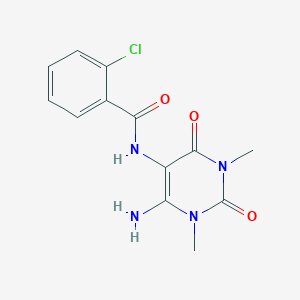
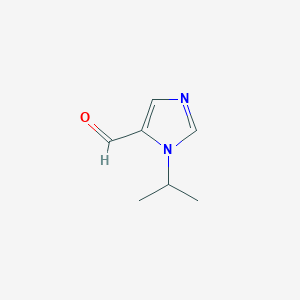
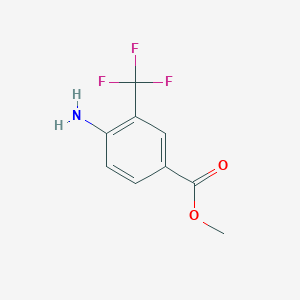
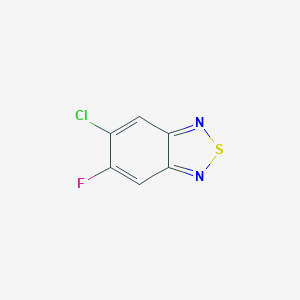
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
